An In-depth Technical Guide to the Fundamental Properties of Sodium 4,4'-(propane-2,2-diyl)diphenolate
An In-depth Technical Guide to the Fundamental Properties of Sodium 4,4'-(propane-2,2-diyl)diphenolate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium 4,4'-(propane-2,2-diyl)diphenolate, more commonly known as bisphenol A disodium salt, is an organic salt of significant industrial importance. It serves as a key monomer in the synthesis of high-performance polymers such as polysulfones and polyetherimides. This technical guide provides a comprehensive overview of its fundamental properties, synthesis, and characterization, tailored for professionals in research and development.
Chemical and Physical Properties
Sodium 4,4'-(propane-2,2-diyl)diphenolate is the disodium salt of bisphenol A (BPA). The deprotonation of the two phenolic hydroxyl groups in BPA results in a dianionic species, which is stabilized by two sodium cations.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| IUPAC Name | disodium;4-[2-(4-oxidophenyl)propan-2-yl]phenolate | [1] |
| Synonyms | Bisphenol A disodium salt, Disodium 4,4'-isopropylidenediphenolate | [1] |
| CAS Number | 2444-90-8 | [1] |
| Molecular Formula | C₁₅H₁₄Na₂O₂ | [1] |
| Molecular Weight | 272.25 g/mol | [2] |
| Appearance | White to off-white powder or crystals | |
| Melting Point | >250 °C (with decomposition) | |
| Solubility | Soluble in polar solvents like dimethyl sulfoxide (DMSO).[3] Qualitative data suggests solubility in water and ethanol, but specific quantitative data is not readily available in the literature. Insoluble in non-polar organic solvents. | [4] |
Synthesis and Purification
The synthesis of Sodium 4,4'-(propane-2,2-diyl)diphenolate is a straightforward acid-base reaction involving the neutralization of bisphenol A with a sodium base.
Experimental Protocol: Synthesis
Materials:
-
Bisphenol A (BPA)
-
Sodium hydroxide (NaOH)
-
Solvent (e.g., acetone, n-propyl alcohol, or isopropyl alcohol)
-
Nitrogen gas
Procedure:
-
In a three-necked flask equipped with a stirrer and a reflux condenser, dissolve a specific molar quantity of bisphenol A in an appropriate organic solvent (e.g., acetone or an alcohol).
-
While bubbling nitrogen gas through the solution to create an inert atmosphere, add a stoichiometric amount (2 molar equivalents) of sodium hydroxide.
-
Heat the reaction mixture to a specific temperature (e.g., 60°C for acetone or 100°C for isopropyl alcohol) and stir for a designated period (e.g., 1-3 hours) to ensure complete reaction.
-
A precipitate of the bisphenol A disodium salt will form.
Experimental Protocol: Purification
Materials:
-
Crude Sodium 4,4'-(propane-2,2-diyl)diphenolate
-
Hot organic solvent (e.g., acetone or isopropyl alcohol)
Procedure:
-
Filter the precipitate from the reaction mixture under a nitrogen atmosphere.
-
Wash the collected solid twice with a hot organic solvent (the same solvent used in the reaction is often suitable) to remove unreacted starting materials and byproducts.
-
Dry the purified product under reduced pressure at an elevated temperature (e.g., 200°C) for several hours to remove any residual solvent.
Spectroscopic and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: A key feature in the ¹H NMR spectrum of the disodium salt compared to bisphenol A is the disappearance of the signal corresponding to the phenolic hydroxyl protons. The aromatic and methyl proton signals will remain, although they may experience slight shifts in their chemical shift values due to the change in the electronic environment upon deprotonation.
Fourier-Transform Infrared (FTIR) Spectroscopy
The most significant change in the FTIR spectrum upon formation of the disodium salt from bisphenol A is the disappearance of the broad O-H stretching band, which is typically observed around 3200-3500 cm⁻¹ in the spectrum of bisphenol A. The other characteristic peaks for the aromatic rings and the isopropylidene group will remain.
Mass Spectrometry (MS)
Mass spectrometry of the parent compound, bisphenol A, typically shows a molecular ion peak and characteristic fragmentation patterns that can be used for identification.
Applications in Polymer Synthesis
Sodium 4,4'-(propane-2,2-diyl)diphenolate is a crucial monomer in the nucleophilic aromatic substitution polycondensation reactions to produce high-performance polymers.
Polysulfone Synthesis
Polysulfones are a class of engineering thermoplastics known for their high thermal stability, mechanical strength, and chemical resistance. The synthesis involves the reaction of a dihalide, typically 4,4'-dichlorodiphenyl sulfone, with a bisphenolate, such as Sodium 4,4'-(propane-2,2-diyl)diphenolate.
Experimental Protocol: Polysulfone Synthesis
Materials:
-
Sodium 4,4'-(propane-2,2-diyl)diphenolate
-
4,4'-Dichlorodiphenyl sulfone
-
Aprotic polar solvent (e.g., dimethyl sulfoxide - DMSO)
-
Azeotroping agent (e.g., toluene or chlorobenzene)
-
Nitrogen gas
Procedure:
-
In a reaction vessel equipped for polycondensation, charge the bisphenol A disodium salt and 4,4'-dichlorodiphenyl sulfone in an equimolar ratio.
-
Add an aprotic polar solvent, such as DMSO, and an azeotroping agent like toluene.
-
Heat the mixture under a nitrogen atmosphere to a temperature that allows for the azeotropic removal of any water present (typically around 150-160°C).[6][7]
-
After the removal of water, increase the temperature to initiate the polycondensation reaction (typically 150-220°C).[6]
-
The reaction is allowed to proceed for several hours until the desired molecular weight is achieved, which is often monitored by the viscosity of the reaction mixture.
-
The resulting polysulfone polymer is then precipitated, washed, and dried.
Safety and Handling
Sodium 4,4'-(propane-2,2-diyl)diphenolate is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
Sodium 4,4'-(propane-2,2-diyl)diphenolate is a fundamental building block in the polymer industry. Its synthesis from bisphenol A is a well-established process, and its reactivity makes it an ideal monomer for producing high-performance materials. This guide provides essential technical information for researchers and professionals working with this important chemical compound. Further research into its quantitative solubility and detailed spectroscopic properties would be beneficial for optimizing its use in various applications.
References
- 1. bisphenol a disodium salt | C15H14Na2O2 | CID 17127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sodium 4,4'-(propane-2,2-diyl)diphenolate | 2444-90-8 | Benchchem [benchchem.com]
- 3. Vortex fluidic mediated synthesis of polysulfone - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00602E [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. US20140221596A1 - Process for preparing polysulfone - Google Patents [patents.google.com]
- 7. WO2013041062A1 - Process for preparing polysulfone - Google Patents [patents.google.com]
